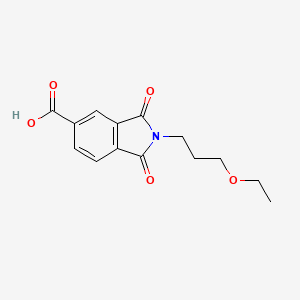![molecular formula C20H19ClN2O2 B4966394 N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B4966394.png)
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide, also known as CQMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQMA belongs to the class of hydroxyquinoline derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
作用機序
The exact mechanism of action of N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide is not fully understood. However, it has been suggested that N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide exerts its biological activities by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer. N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has also been reported to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and various diseases.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation and various diseases. N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has also been shown to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Furthermore, N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been shown to have low toxicity in animal studies, making it a potentially safe compound for therapeutic use. However, there are also some limitations to using N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability and efficacy. Furthermore, more studies are needed to fully understand the mechanism of action and potential side effects of N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide.
将来の方向性
There are several future directions for research on N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide. One potential direction is to investigate its therapeutic potential for various diseases, such as Alzheimer's disease, cancer, and inflammation. Furthermore, more studies are needed to understand the mechanism of action of N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide and its potential side effects. Additionally, further research is needed to optimize the synthesis method and improve the bioavailability and efficacy of N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide. Finally, more studies are needed to investigate the potential of N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide as a lead compound for the development of new drugs with improved therapeutic properties.
合成法
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide can be synthesized by the condensation reaction of 2-chlorobenzaldehyde and 8-hydroxyquinoline with butyraldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out in a solvent, such as ethanol, under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide.
科学的研究の応用
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has also been investigated for its ability to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Furthermore, N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been shown to have antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-2-6-17(24)23-19(14-8-3-4-9-16(14)21)15-11-10-13-7-5-12-22-18(13)20(15)25/h3-5,7-12,19,25H,2,6H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOWQMUMYCQXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Chloro-phenyl)-(8-hydroxy-quinolin-7-yl)-methyl]-butyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,5-dichlorophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4966338.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanol](/img/structure/B4966348.png)
![N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4966356.png)
![N-(3-acetylphenyl)-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B4966366.png)
amino]-N-(3-methylbutyl)benzamide](/img/structure/B4966395.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B4966399.png)
![(3aS*,5S*,9aS*)-5-(5-isopropyl-1H-pyrazol-3-yl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4966405.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B4966417.png)
![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)

![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)